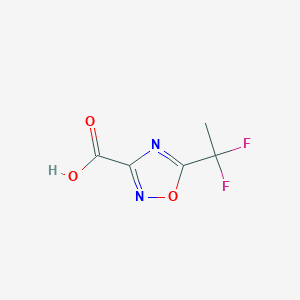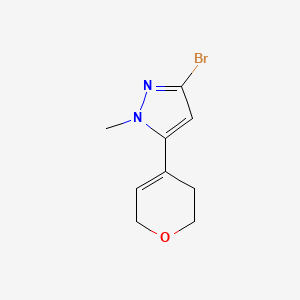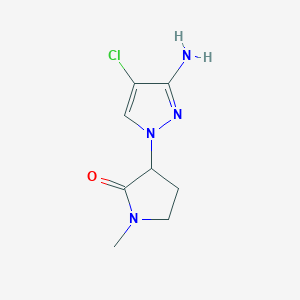
3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C7H11ClN4O It is characterized by the presence of a pyrazole ring substituted with an amino and a chloro group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Substitution Reactions: The amino and chloro groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization of an appropriate precursor, such as a γ-amino acid or a γ-lactam.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the chloro group with a hydroxyl group would result in a hydroxy derivative.
科学的研究の応用
3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-methylpropanamide: This compound has a similar pyrazole ring structure but differs in the presence of a propanamide group instead of a pyrrolidinone ring.
(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid: This compound features a pyrazole ring with amino and chloro substitutions, but it has an acetic acid group instead of a pyrrolidinone ring
Uniqueness
3-(3-Amino-4-chloro-1H-pyrazol-1-YL)-1-methylpyrrolidin-2-one is unique due to its combination of a pyrazole ring with a pyrrolidinone ring. This structural feature may confer distinct chemical and biological properties, making it valuable for specific research applications.
特性
分子式 |
C8H11ClN4O |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
3-(3-amino-4-chloropyrazol-1-yl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11ClN4O/c1-12-3-2-6(8(12)14)13-4-5(9)7(10)11-13/h4,6H,2-3H2,1H3,(H2,10,11) |
InChIキー |
LCIDDFHGXHWOCY-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1=O)N2C=C(C(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





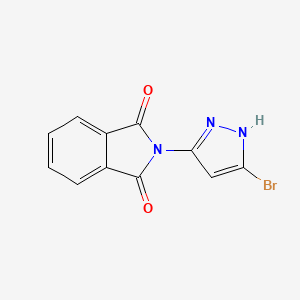
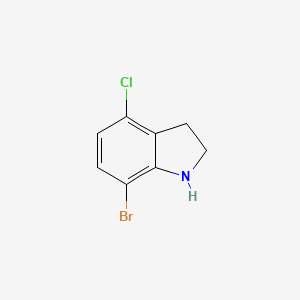

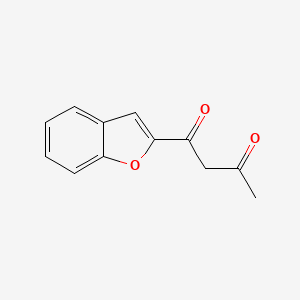
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
![4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid](/img/structure/B13319678.png)
amine](/img/structure/B13319679.png)
